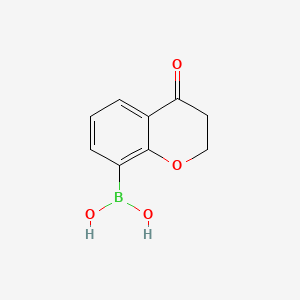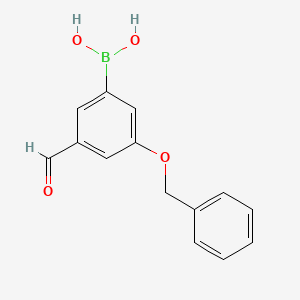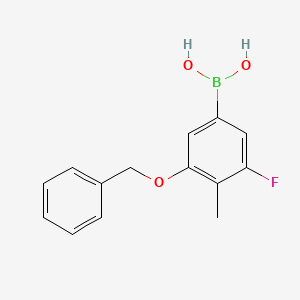
(4-Chloro-2-fluoro-6-methylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-2-fluoro-6-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BClFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-fluoro-6-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of arylboronic acids, including this compound, often employs continuous flow processes to enhance efficiency and scalability. These methods involve the use of organolithium or Grignard reagents, followed by electrophilic borylation . The use of continuous flow reactors allows for precise control over reaction conditions, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-2-fluoro-6-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction typically uses palladium catalysts such as Pd(PPh3)4 or PdCl2(dppf), and bases like potassium carbonate or sodium hydroxide . The reaction is usually carried out in an organic solvent, such as toluene or ethanol, under mild conditions.
Major Products
The major products of the Suzuki-Miyaura coupling reaction involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
(4-Chloro-2-fluoro-6-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Chloro-2-fluoro-6-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst . This process facilitates the transfer of the aryl group from the boron atom to the palladium center, followed by reductive elimination to form the final product. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with cellular components through boron-oxygen and boron-nitrogen bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-methylphenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Fluoro-6-methoxyphenylboronic acid
Uniqueness
(4-Chloro-2-fluoro-6-methylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Propriétés
IUPAC Name |
(4-chloro-2-fluoro-6-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPZUIWHHJRAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)Cl)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.39 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-3-chloro-2-fluorophenyl)boronic acid](/img/structure/B8206431.png)


![(4-{[(Tert-butoxy)carbonyl]amino}-2-chloro-5-methoxyphenyl)boronic acid](/img/structure/B8206456.png)


![[3-(3,3-Difluoropyrrolidine-1-sulfonyl)phenyl]boronic acid](/img/structure/B8206479.png)
![[3-Fluoro-4-[(4-methoxyphenyl)methyl-methylsulfamoyl]phenyl]boronic acid](/img/structure/B8206481.png)





